molecular formula C21H22N4O3 B2546930 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226428-99-4

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2546930
CAS No.: 1226428-99-4
M. Wt: 378.432
InChI Key: VHXQIFDVJDKDHU-UHFFFAOYSA-N
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Description

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of benzamide derivatives, including compounds related to the given chemical structure, has been explored for their potential in identifying binding sites for allosteric modulators of specific receptors. These compounds have shown applications in studying receptor modulation mechanisms through crystal structure analysis and functional effects, such as anti-fatigue properties in animal models (Xianglong Wu et al., 2014).
  • Molecular interaction studies have utilized similar compounds to investigate the antagonist activity on cannabinoid receptors, highlighting the application of these molecules in developing pharmacophore models for receptor ligand interactions (J. Shim et al., 2002).

Chemical Functionalization and Reactivity

  • Research into the functionalization reactions of benzoyl and pyrazole derivatives offers insights into the chemical reactivity and potential applications of these compounds in synthesizing novel materials with specific chemical properties. This includes the study of reaction mechanisms and the synthesis of new molecules with potential biological activities (İ. Yıldırım et al., 2005).

Novel Synthesis Methods

  • Innovations in synthesis methods for aza-bicyclic isoxazolines and related compounds demonstrate the utility of these chemical structures in creating new molecules with potential pharmacological applications. These methods have enabled the development of secondary amines with distinctive stability profiles, highlighting the compound's role in advancing synthetic organic chemistry (Valderes Moraes de Almeida et al., 2009).

Potential Pharmacological Properties

  • While avoiding specific details on drug usage and side effects, it's important to note that related benzamide derivatives have been evaluated for their potential antipsychotic properties, demonstrating the broader relevance of these compounds in therapeutic research. Such studies have focused on receptor binding and the evaluation of pharmacological activities in vivo (M. H. Norman et al., 1996).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-pyrrol-1-ylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-14-19(23-28-15)22-20(26)16-8-12-25(13-9-16)21(27)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXQIFDVJDKDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.